REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([C:5]([O:6][CH2:7][CH3:8])=[O:9])[c:10]([CH2:11][C:12]([O:13][CH2:14][CH3:15])=[O:16])[n:17]([CH3:18])[cH:19]1.[CH3:20][c:21]1[c:22]([C:23](=[O:24])[c:25]2[c:26]([O:40][CH3:41])[c:27]([C:35]([O:36][CH2:37][CH3:38])=[O:39])[c:28]([CH2:31][C:32](=[O:33])[O-:34])[n:29]2[CH3:30])[cH:42][cH:43][cH:44][cH:45]1.[CH3:46][c:47]1[cH:48][cH:49][cH:50][cH:51][c:52]1[C:53]([c:54]1[n:55]([CH3:56])[c:57]([CH2:58][C:59]([OH:60])=[O:61])[c:62]([C:63]([OH:64])=[O:65])[c:66]1[O:67][CH3:68])=[O:69].[F:70][C:71]([F:72])([F:73])[C:74]([OH:75])=[O:76]>>[CH3:20][c:21]1[c:22]([C:23](=[O:24])[c:25]2[c:26]([O:40][CH3:41])[cH:27][c:28]([CH2:31][C:32](=[O:33])[OH:34])[n:29]2[CH3:30])[cH:42][cH:43][cH:44][cH:45]1
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Name
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CCOC(=O)Cc1c(C(=O)OCC)c(OC)cn1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1c(C(=O)OCC)c(OC)cn1C
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Name
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CCOC(=O)c1c(OC)c(C(=O)c2ccccc2C)n(C)c1CC(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(OC)c(C(=O)c2ccccc2C)n(C)c1CC(=O)[O-]
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Name
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COc1c(C(=O)O)c(CC(=O)O)n(C)c1C(=O)c1ccccc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C(=O)O)c(CC(=O)O)n(C)c1C(=O)c1ccccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COc1cc(CC(=O)O)n(C)c1C(=O)c1ccccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |